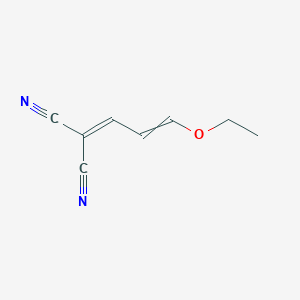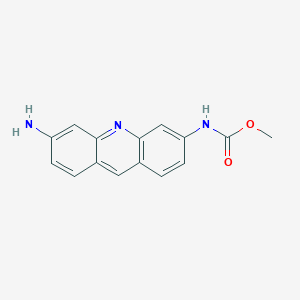
1,1-Dimethoxy-2-ethylsilacyclopentane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dimethoxy-2-ethylsilacyclopentane: is an organosilicon compound characterized by a five-membered ring structure containing silicon, with two methoxy groups and an ethyl group attached to the silicon atom
準備方法
Synthetic Routes and Reaction Conditions: 1,1-Dimethoxy-2-ethylsilacyclopentane can be synthesized through the reaction of 2-ethyl-1,3-butadiene with dimethoxysilane in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the silacyclopentane ring.
Industrial Production Methods: Industrial production of this compound involves the use of continuous flow reactors to ensure consistent product quality and yield. The process includes the mixing of reactants, catalysis, and purification steps to obtain the final product with high purity.
化学反応の分析
Types of Reactions: 1,1-Dimethoxy-2-ethylsilacyclopentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the methoxy groups to hydroxyl groups.
Substitution: The methoxy groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or ozone are commonly used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide are used for substitution reactions.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Hydroxyl-substituted silacyclopentanes.
Substitution: Halogenated or alkylated silacyclopentanes.
科学的研究の応用
1,1-Dimethoxy-2-ethylsilacyclopentane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its role in the development of silicon-based pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as silicone polymers and resins.
作用機序
The mechanism of action of 1,1-Dimethoxy-2-ethylsilacyclopentane involves its interaction with various molecular targets. The methoxy groups can undergo hydrolysis to form silanols, which can further react with other compounds. The silicon atom in the ring structure can form stable bonds with other elements, facilitating various chemical transformations.
類似化合物との比較
1,1-Dimethoxy-2-methylsilacyclopentane: Similar structure but with a methyl group instead of an ethyl group.
1,1-Dimethoxy-2-phenylsilacyclopentane: Contains a phenyl group, leading to different chemical properties.
1,1-Dimethoxy-2-propylsilacyclopentane: Has a propyl group, affecting its reactivity and applications.
Uniqueness: 1,1-Dimethoxy-2-ethylsilacyclopentane is unique due to the presence of the ethyl group, which influences its reactivity and potential applications. The ethyl group provides a balance between steric hindrance and electronic effects, making it suitable for various chemical reactions and industrial applications.
特性
CAS番号 |
189300-27-4 |
|---|---|
分子式 |
C8H18O2Si |
分子量 |
174.31 g/mol |
IUPAC名 |
2-ethyl-1,1-dimethoxysilolane |
InChI |
InChI=1S/C8H18O2Si/c1-4-8-6-5-7-11(8,9-2)10-3/h8H,4-7H2,1-3H3 |
InChIキー |
ABEGUXZFTIDYGS-UHFFFAOYSA-N |
正規SMILES |
CCC1CCC[Si]1(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


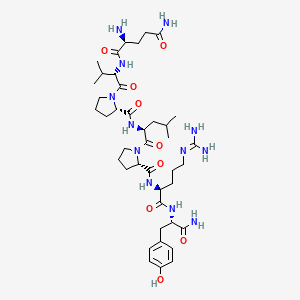
![7,7-Dimethylspiro[4.5]decane-1,4-dione](/img/structure/B14261966.png)
![3-[(Triethoxysilyl)methyl]pentane-2,4-dione](/img/structure/B14261973.png)

![4-[(4-Hydroxy-3-methoxyphenyl)methyl]-2,6-dimethoxyphenol](/img/structure/B14261983.png)

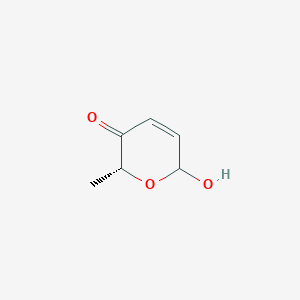

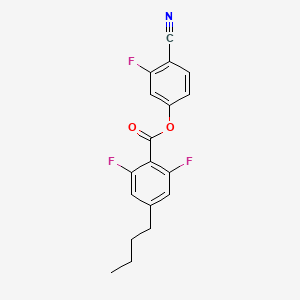
![10-[3-(1-Hydroxyoct-2-EN-1-YL)oxiran-2-YL]deca-5,8-dienoic acid](/img/structure/B14262013.png)
![5-Hydroxy-7-iodo-6-methyl-1,5-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B14262018.png)
![chloro-bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-[(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]stannane](/img/structure/B14262025.png)
